molecular formula C13H29BrO3Si B12562636 (10-Bromodecyl)(trimethoxy)silane CAS No. 143099-70-1

(10-Bromodecyl)(trimethoxy)silane

Cat. No.: B12562636
CAS No.: 143099-70-1
M. Wt: 341.36 g/mol
InChI Key: BASJPKKCHCSULP-UHFFFAOYSA-N
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Description

(10-Bromodecyl)(trimethoxy)silane is an organosilicon compound that features a bromodecyl group attached to a silicon atom, which is further bonded to three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Bromodecyl)(trimethoxy)silane typically involves the reaction of 10-bromodecanol with trimethoxysilane. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of fixed-bed reactors and optimized catalysts can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(10-Bromodecyl)(trimethoxy)silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new functionalized silanes.

    Hydrolysis and Condensation: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The bromodecyl group can be oxidized or reduced to form different functional groups, such as alcohols or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents.

    Hydrolysis and Condensation: These reactions are often catalyzed by acids or bases and carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include functionalized silanes with various organic groups, siloxane polymers, and other organosilicon compounds with tailored properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (10-Bromodecyl)(trimethoxy)silane is used as a precursor for the synthesis of other functionalized silanes and siloxanes. It is also employed in the preparation of surface-modified materials with enhanced properties, such as hydrophobicity or adhesion.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to introduce specific functional groups for biomolecular interactions.

Medicine

In medicine, this compound can be utilized in the development of drug delivery systems, where surface modification of nanoparticles or other carriers is crucial for targeted delivery and controlled release of therapeutic agents.

Industry

In industrial applications, this compound is valuable for the production of coatings, adhesives, and sealants with improved performance characteristics. It is also used in the fabrication of electronic materials and devices, where surface properties are critical.

Mechanism of Action

The mechanism by which (10-Bromodecyl)(trimethoxy)silane exerts its effects involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds This process allows the compound to form stable, covalent bonds with various substrates, enhancing their surface properties

Comparison with Similar Compounds

Similar Compounds

  • (10-Chlorodecyl)(trimethoxy)silane
  • (10-Iododecyl)(trimethoxy)silane
  • (10-Bromodecyl)(triethoxy)silane

Uniqueness

Compared to its analogs, (10-Bromodecyl)(trimethoxy)silane offers a unique combination of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the trimethoxy groups ensure efficient hydrolysis and condensation. This makes it a versatile compound for various applications, from surface modification to the synthesis of complex organosilicon materials.

Properties

CAS No.

143099-70-1

Molecular Formula

C13H29BrO3Si

Molecular Weight

341.36 g/mol

IUPAC Name

10-bromodecyl(trimethoxy)silane

InChI

InChI=1S/C13H29BrO3Si/c1-15-18(16-2,17-3)13-11-9-7-5-4-6-8-10-12-14/h4-13H2,1-3H3

InChI Key

BASJPKKCHCSULP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCCCBr)(OC)OC

Origin of Product

United States

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